molecular formula C8H8O4 B149866 4-Methoxysalicylic acid CAS No. 2237-36-7

4-Methoxysalicylic acid

Cat. No.: B149866
CAS No.: 2237-36-7
M. Wt: 168.15 g/mol
InChI Key: MRIXVKKOHPQOFK-UHFFFAOYSA-N
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Description

4-Methoxysalicylic acid, also known as 2-hydroxy-4-methoxybenzoic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid where a methoxy group replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

4-Methoxysalicylic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Methoxysalicylic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Shiseido Company has succeeded in discovering the possibility of beauty care beyond the conventional framework of cosmetics by further evolving the “Second Skin” technology . They successfully enhanced the penetration of 4-methoxysalicylic acid potassium salt (“4MSK”), a chemical agent developed by Shiseido, into the skin by covering the skin area applied 4MSK with the “Second Skin” film .

Biochemical Analysis

Biochemical Properties

4-Methoxysalicylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation . Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are essential for regulating inflammation and immune responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and epigenetic modifications . This compound also impacts cellular metabolism by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, it can inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit various transcription factors, leading to changes in gene expression . These interactions can result in the modulation of inflammatory responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . Its activity may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized in the liver by enzymes such as cytochrome P450s (CYPs), which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted via the urine . The metabolic flux of this compound can be influenced by factors such as enzyme activity and the presence of cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) . Additionally, this compound can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . These interactions play a crucial role in determining the localization and accumulation of the compound within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals and post-translational modifications that facilitate its transport to specific organelles . The activity and function of this compound can be affected by its subcellular localization, as it may interact with different biomolecules in distinct compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxysalicylic acid can be synthesized through several methods. One common method involves the methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in an alkaline aqueous solution. The reaction yields a crude product of this compound, which can be further purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium methoxide in methanol, followed by the addition of methyl tosylate. The reaction mixture is then distilled to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxysalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methoxysalicylic acid is unique due to its specific position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with enzymes and other molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXVKKOHPQOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176906
Record name 4-Methoxysalicylic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-36-7
Record name 4-Methoxysalicylic acid
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Record name 4-Methoxysalicylic acid
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Record name 2237-36-7
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Record name 4-Methoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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